molecular formula C22H27N7O3 B11486755 6-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]hexanehydrazide

6-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]hexanehydrazide

Cat. No.: B11486755
M. Wt: 437.5 g/mol
InChI Key: NYWNHDFHQLVCGA-UHFFFAOYSA-N
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Description

6-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]hexanehydrazide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique imidazo[1,2-G]purine core, which is known for its biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]hexanehydrazide typically involves multi-step organic reactions. The key steps include:

    Formation of the imidazo[1,2-G]purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the hexanehydrazide moiety: This can be done through a nucleophilic substitution reaction, where the hydrazide group is introduced to the imidazo[1,2-G]purine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]hexanehydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various hydrazide derivatives.

Scientific Research Applications

6-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]hexanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]hexanehydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]hexanehydrazide
  • 6-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]hexaneamide
  • 6-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]hexanecarboxylate

Uniqueness

The uniqueness of this compound lies in its specific structural features and the presence of the hexanehydrazide moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H27N7O3

Molecular Weight

437.5 g/mol

IUPAC Name

6-[2,4-dimethyl-7-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]hexanehydrazide

InChI

InChI=1S/C22H27N7O3/c1-14-8-10-15(11-9-14)16-13-29-18-19(26(2)22(32)27(3)20(18)31)24-21(29)28(16)12-6-4-5-7-17(30)25-23/h8-11,13H,4-7,12,23H2,1-3H3,(H,25,30)

InChI Key

NYWNHDFHQLVCGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2CCCCCC(=O)NN)N(C(=O)N(C4=O)C)C

Origin of Product

United States

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